3'-Deoxyguanosine - 3608-58-0

3'-Deoxyguanosine

Catalog Number: EVT-1178720
CAS Number: 3608-58-0
Molecular Formula: C10H13N5O4
Molecular Weight: 267.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3'-deoxyguanosine is a 3'-deoxyribonucleoside having guanine as the nucleobase. It has a role as an EC 2.7.7.48 (RNA-directed RNA polymerase) inhibitor. It is a 3'-deoxyribonucleoside and a member of guanosines.
3'-deoxyguanosine is a solid. This compound belongs to the purine nucleosides and analogues. These are compounds comprising a purine base attached to a sugar. This medication targets the protein purine nucleoside phosphorylase.
Synthesis Analysis
  • From Guanosine: A common approach involves the chemical modification of guanosine. This can involve protecting specific functional groups, followed by selective deoxygenation at the 3' position of the ribose sugar. Subsequent deprotection steps yield the desired 3'-deoxyguanosine. [, , , , ]
  • From 3'-Amino-3'-deoxyguanosine: 3'-Amino-3'-deoxyguanosine can be used as a precursor. This method often involves diazotization and subsequent reduction of the amino group at the 3' position to yield 3'-deoxyguanosine. []
  • Enzymatic Synthesis: Enzymatic transglycosylation offers a chemo-enzymatic approach. 3'-Deoxycytidine can act as a donor of the 3-deoxy-D-erythro-pentofuranose moiety, which is then coupled with guanine by purine nucleoside phosphorylase. []
Molecular Structure Analysis

The glycosidic bond links the guanine base to the 1' position of the deoxyribose sugar. The absence of the 3'-hydroxyl group distinguishes it from the natural guanosine and impacts its interactions with enzymes and other molecules. [, ]

X-ray crystallography studies reveal that 3'-deoxyguanosine can adopt different conformations, primarily influenced by hydrogen bonding patterns and crystal packing forces. The glycosyl torsion angle (chi), describing the relative orientation of the guanine base and deoxyribose sugar, can adopt either syn or anti conformations. []

Chemical Reactions Analysis
  • Phosphorylation: Enzymatic phosphorylation by kinases can convert 3'-deoxyguanosine into its monophosphate (3'-deoxyguanosine monophosphate), diphosphate, and triphosphate forms. These phosphorylated derivatives play crucial roles in its biological activity. [, ]
  • Alkylation: Alkylating agents can react with the nitrogen atoms of the guanine base, potentially forming adducts. This reactivity is relevant for studying DNA damage and repair mechanisms. [, ]
  • Oxidation: Like other purine nucleosides, 3'-deoxyguanosine can undergo oxidation, leading to the formation of various oxidative products. []
Mechanism of Action
  • Inhibition of DNA Primase: 3'-Deoxyguanosine triphosphate (3'dGTP) can inhibit DNA primase, an enzyme essential for initiating DNA replication. 3'dGTP competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for binding to the enzyme's active site, thereby blocking primer synthesis and disrupting DNA replication. []
  • Interference with RNA Polymerases: Similar to its effect on DNA primase, 3'dGTP can also inhibit RNA polymerases. It competes with GTP for incorporation into RNA transcripts, hindering RNA synthesis. []
Applications
  • Studying Enzyme Mechanisms: Its ability to interact with enzymes involved in nucleotide metabolism, like purine nucleoside phosphorylase (PNP) and DNA primase, makes it a valuable tool for studying their mechanisms. Researchers can analyze the binding affinities and kinetic parameters of 3'-deoxyguanosine and its derivatives to elucidate enzyme function. [, ]
  • Probing DNA Replication: By inhibiting DNA primase, 3'-deoxyguanosine and its triphosphate form (3'dGTP) can disrupt DNA replication. This property allows researchers to investigate the role of DNA replication in various cellular processes, such as cell cycle progression and DNA repair. [, ]
  • Investigating Biological Effects of Modified Nucleosides: 3'-Deoxyguanosine serves as a model compound to understand the broader biological implications of modified nucleosides. Studies using 3'-deoxyguanosine can provide insights into the effects of nucleoside modifications on DNA and RNA synthesis, cellular signaling, and other biological functions. [, ]
Future Directions
  • Investigating its Potential as a Prodrug: Research on 3'-deoxyguanosine as a prodrug, particularly its activation by specific kinases, could lead to the development of new therapeutic strategies for targeted drug delivery. []

2'-Amino-2'-deoxyguanosine

Compound Description: 2'-Amino-2'-deoxyguanosine is a valuable probe for investigating metal ion interactions at the active site of group I ribozymes []. This research focuses on understanding the protonation state of the amino group at a specific pH, crucial for interpreting experimental results.

3'-Amino-3'-deoxyguanosine

Compound Description: Similar to 2'-amino-2'-deoxyguanosine, 3'-amino-3'-deoxyguanosine is used to investigate metal ion interactions within group I ribozymes []. The research emphasizes the importance of determining the amine pKa at a specific pH using 15N NMR, particularly for interpreting metal ion interaction experiments.

2'-15N-Amino-2'-deoxyadenosine

Compound Description: This compound is a synthetically prepared adenosine analog with 15N-enrichment at the 2'-amino group []. Its synthesis enables convenient and accurate pKa determination using 15N NMR.

2'-15N-Amino-2'-deoxyguanosine

Compound Description: This is a 15N-labeled analog of 2'-amino-2'-deoxyguanosine, synthesized for accurate pKa determination of the 2'-amino group using 15N NMR [].

3'-15N-Amino-3'-deoxyguanosine

Compound Description: This 15N-labeled analog of 3'-amino-3'-deoxyguanosine is synthesized for accurate amine pKa determination using 15N NMR [].

3'-Amino-3'-deoxyuridine

Compound Description: This compound shows significantly faster reaction rates with nucleoside 5'-phosphorimidazolides compared to uridine in forming dinucleoside phosphoramidates []. It's also a key component in template-directed syntheses of 3'-5' linked oligomers on poly(C) and poly(dC) templates.

Guanosine-5'-phosphorimidazolide

Compound Description: This compound, a derivative of guanosine, displays inefficient and non-regioselective condensation on poly(C) and poly(dC) templates [].

2-Methyl-imidazole derivative of Guanosine-5'-phosphorimidazolide

Compound Description: This derivative overcomes the limitations of guanosine-5'-phosphorimidazolide by introducing a methyl group at the 2-position of the imidazole ring, enabling efficient and regioselective synthesis of long 3'-5' linked oligomers on poly(C) and poly(dC) templates [].

2-Methyl-imidazole derivative of 3'-Amino-3'-deoxyguanosine-5'-phosphate

Compound Description: Similar to the 2-methyl-imidazole derivative of guanosine-5'-phosphorimidazolide, this compound demonstrates efficient condensation on poly(C) and poly(dC) templates, yielding similar product families [].

(+/-)-(1α,3α,4β)-3-Amino-4-hydroxycyclopentanemethanol

Compound Description: This compound serves as the starting material in synthesizing carbocyclic analogs of 2-amino-6-substituted-purine 3'-deoxyribofuranosides, including a carbocyclic analog of 3'-deoxyguanosine [].

2-Amino-4,6-dichloropyrimidine

Compound Description: This compound, alongside (+/-)-(1α,3α,4β)-3-amino-4-hydroxycyclopentanemethanol, acts as a starting material in synthesizing carbocyclic analogs of 2-amino-6-substituted-purine 3'-deoxyribofuranosides [].

Carbocyclic analog of 3'-deoxyguanosine (3'-CDG)

Compound Description: This analog of 3'-deoxyguanosine exhibits in vitro activity against specific strains of Herpes Simplex Virus (HSV-1), particularly those inducing thymidine kinase [].

Carbocyclic analog of 2-amino-6-chloropurine 3'-deoxyribofuranoside

Compound Description: This carbocyclic analog displays in vitro activity against HSV-1 strains, including those lacking thymidine kinase inducing capacity, unlike 3'-CDG [].

Carbocyclic analog of 2,6-diaminopurine 3'-deoxyribofuranoside

Compound Description: This carbocyclic analog exhibits modest in vitro activity against the influenza virus [].

Guanosine

Compound Description: Guanosine, a naturally occurring purine nucleoside, serves as a ligand for human purine nucleoside phosphorylase (PNP) and is used to study the enzyme's structure and interactions [].

8-Azaguanine

Compound Description: 8-Azaguanine is a purine analog and a ligand for human PNP, used in structural studies to understand the enzyme's binding site characteristics [].

Inosine

Compound Description: Inosine, a naturally occurring purine nucleoside, serves as a ligand for human PNP and is used in structural studies to elucidate the enzyme's binding site properties [].

Immucillin-H

Compound Description: Immucillin-H is a potent transition state inhibitor of human PNP, used to study the enzyme's catalytic mechanism and design new inhibitors [].

O6-Ethyldeoxyguanosine (O6-EtdGuo)

Compound Description: O6-EtdGuo is a potentially mutagenic DNA adduct formed by the reaction of DNA with the carcinogen ethylnitrosourea []. It is used as a marker for DNA damage and is quantified using immunological methods.

O6-Ethylguanosine

Compound Description: O6-Ethylguanosine is a modified guanosine used as a hapten to generate high-affinity antibodies for the detection and quantification of O6-EtdGuo in DNA samples [].

3'-Deoxyadenosine (3'-dA)

Compound Description: 3'-Deoxyadenosine is a potent inhibitor of X-ray-induced-PLD recovery (PLDR) in Chinese hamster HA-1 cells, potentially through its incorporation into DNA and inhibition of DNA polymerase beta [].

9-β-D-Arabinofuranosyladenine (Ara-A)

Compound Description: Ara-A is a nucleoside analog that acts as a potent inhibitor of PLDR in Chinese hamster HA-1 cells, possibly by interfering with DNA repair pathways [].

N6-Butyryl-3'-deoxyadenosine

Compound Description: N6-Butyryl-3'-deoxyadenosine effectively suppresses PLDR at non-toxic doses in Chinese hamster HA-1 cells, suggesting its potential as a safer alternative for enhancing the antitumor effects of other drugs [].

2',3'-Dideoxythymidine (2',3'-ddT)

Compound Description: 2',3'-ddT is a specific inhibitor of DNA polymerase β, showing moderate effectiveness in suppressing PLDR in Chinese hamster HA-1 cells, suggesting the involvement of DNA polymerase β in the PLDR pathway [].

3'-Deoxycytidine

Compound Description: 3'-Deoxycytidine is a cytidine analog that, when converted to its triphosphate form, inhibits the replication of a hepatitis C virus (HCV)-like RNA template in a cell-based system [].

3'-Deoxy-β-D-erythro-pentofuranosyl)-2,6-diaminopurine

Compound Description: This compound is a key intermediate in the chemo-enzymatic synthesis of 3'-deoxyguanosine and related purine analogs []. It is synthesized by an enzymatic transglycosylation reaction using 3'-deoxycytidine as a donor of the 3-deoxy-D-erythro-pentofuranose moiety.

Properties

CAS Number

3608-58-0

Product Name

3'-Deoxyguanosine

IUPAC Name

2-amino-9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

Molecular Formula

C10H13N5O4

Molecular Weight

267.24 g/mol

InChI

InChI=1S/C10H13N5O4/c11-10-13-7-6(8(18)14-10)12-3-15(7)9-5(17)1-4(2-16)19-9/h3-5,9,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5+,9+/m0/s1

InChI Key

OROIAVZITJBGSM-OBXARNEKSA-N

SMILES

C1C(OC(C1O)N2C=NC3=C2N=C(NC3=O)N)CO

Synonyms

9-(3-Deoxy-β-D-erythro-pentofuranosyl)-Guanine;

Canonical SMILES

C1C(OC(C1O)N2C=NC3=C2N=C(NC3=O)N)CO

Isomeric SMILES

C1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C2N=C(NC3=O)N)CO

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